molecular formula C13H8IN3O5 B14142941 N-(4-iodophenyl)-3,5-dinitrobenzamide CAS No. 36293-35-3

N-(4-iodophenyl)-3,5-dinitrobenzamide

Cat. No.: B14142941
CAS No.: 36293-35-3
M. Wt: 413.12 g/mol
InChI Key: QKQUQUDAUMZFGC-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group attached to a 4-iodophenylamine moiety. The iodine substituent in the para position of the phenyl ring may enhance lipophilicity and influence binding affinity in biological systems compared to other halogen or functional group substitutions.

Properties

CAS No.

36293-35-3

Molecular Formula

C13H8IN3O5

Molecular Weight

413.12 g/mol

IUPAC Name

N-(4-iodophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8IN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)

InChI Key

QKQUQUDAUMZFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by iodination. One common method starts with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitrobenzamide is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodophenyl group at the 4 position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-iodophenyl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(4-iodophenyl)-3,5-dinitrobenzamide and its analogs:

Compound Substituent Molecular Formula Molecular Weight Key Features
This compound 4-iodophenyl C₁₃H₈IN₃O₅ 437.12 g/mol High lipophilicity due to iodine substituent
N-(4-aminocyclooctyl)-3,5-dinitrobenzamide 4-aminocyclooctyl C₁₅H₂₀N₄O₅ 360.35 g/mol Cyclooctyl amine enhances solubility
N-(4-hydroxyphenyl)-3,5-dinitrobenzamide 4-hydroxyphenyl C₁₃H₉N₃O₆ 303.23 g/mol Polar hydroxyl group improves bioavailability
N-(5-chloropentyl)-3,5-dinitrobenzamide 5-chloropentyl C₁₂H₁₄ClN₃O₅ 315.71 g/mol Chlorine enhances antitubercular activity
N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide 4-methoxyphenethyl C₁₆H₁₅N₃O₆ 345.31 g/mol Methoxy group modulates electron density
Antimicrobial Activity
  • N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: Exhibits broad-spectrum antimicrobial activity with MIC values of 4–16 µg/mL against Streptococcus mutans and Candida albicans .
  • N-(4-hydroxyphenyl)-3,5-dinitrobenzamide : Primarily used in biosensors (e.g., for glutathione detection) rather than antimicrobial applications .
  • N-(5-azidopentyl)-3,5-dinitrobenzamide : Shows moderate antitubercular activity (MIC: 0.5–2 µg/mL against M. tuberculosis) .
Anticancer Activity
  • N-(4-aminocyclooctyl)-3,5-dinitrobenzamide: Demonstrates potent cytotoxicity against HeLa cells (IC₅₀: 10 nM) and MDA-MB-231 cells (IC₅₀: 100 nM) .
Antitubercular Activity
  • DNB1 and DNB2 : MIC values of 0.25–0.5 µg/mL against extracellular M. tuberculosis .
  • N-(5-chloropentyl)-3,5-dinitrobenzamide : Synthesized via SN2 reactions with 97% yield; exhibits superior activity over azide derivatives .

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